1H-Imidazole, 2,2'-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl-
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Overview
Description
1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- is a complex heterocyclic compound that features both imidazole and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach utilizes N-heterocyclic carbenes as both ligands and organocatalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the imidazole or pyrrole rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: TBHP, mild conditions.
Reduction: Sodium borohydride, room temperature.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a variety of functional groups onto the imidazole or pyrrole rings.
Scientific Research Applications
1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1-methyl-: A simpler imidazole derivative with similar chemical properties.
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Another imidazole derivative with different substituents, leading to distinct chemical behavior.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: A compound with a pyrrole core, similar in structure but with different functional groups.
Uniqueness
1H-Imidazole, 2,2’-(1-methyl-1H-pyrrole-2,5-diyl)bis[4,5-diphenyl- is unique due to its combination of imidazole and pyrrole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
835884-84-9 |
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Molecular Formula |
C35H27N5 |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[5-(4,5-diphenyl-1H-imidazol-2-yl)-1-methylpyrrol-2-yl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C35H27N5/c1-40-28(34-36-30(24-14-6-2-7-15-24)31(37-34)25-16-8-3-9-17-25)22-23-29(40)35-38-32(26-18-10-4-11-19-26)33(39-35)27-20-12-5-13-21-27/h2-23H,1H3,(H,36,37)(H,38,39) |
InChI Key |
VWEGZOGZTHXKIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(=C(N5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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